molecular formula C10H18N4O7 B12542347 N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine CAS No. 656831-34-4

N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine

Cat. No.: B12542347
CAS No.: 656831-34-4
M. Wt: 306.27 g/mol
InChI Key: VAKMULXGWGAYGA-WDSKDSINSA-N
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Description

Functional Group Variations

  • vs. Glutamine hydroxamate :
    • Single vs. dual hydroxamic acid groups
    • Monomeric vs. dipeptide architecture
    • Reduced hydrogen-bonding capacity in monomeric form

Conformational Flexibility

  • Torsion angles :
    • φ (C-N-Cα-C): -60° ± 5° (constrained by hydroxamate groups)
    • ψ (N-Cα-C-N): 120° ± 10° (vs. 140° in unmodified dipeptides)

Electronic Effects

  • Resonance stabilization :
    • Hydroxamic acid groups delocalize electron density into adjacent carbonyls (pKa ~8.2 vs. ~9.7 for standard amides).
  • Dipole moments :
    • Net molecular dipole of 14.3 D (vs. 9.8 D in L-alanyl-L-glutamine).

Table 3: Structural parameters of hydroxyglutamine derivatives

Parameter N²-Hydroxy-di-peptide Glutamine hydroxamate 4R-Hydroxy-L-glutamic acid
Molecular weight (g/mol) 330.28 162.14 163.13
Hydrogen bond donors 6 3 4
Rotatable bonds 7 4 5
LogP (calculated) -3.1 -2.4 -1.8

Properties

CAS No.

656831-34-4

Molecular Formula

C10H18N4O7

Molecular Weight

306.27 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoyl]-hydroxyamino]-5-oxopentanoic acid

InChI

InChI=1S/C10H18N4O7/c11-7(15)3-1-5(13-20)9(17)14(21)6(10(18)19)2-4-8(12)16/h5-6,13,20-21H,1-4H2,(H2,11,15)(H2,12,16)(H,18,19)/t5-,6-/m0/s1

InChI Key

VAKMULXGWGAYGA-WDSKDSINSA-N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)N([C@@H](CCC(=O)N)C(=O)O)O)NO

Canonical SMILES

C(CC(=O)N)C(C(=O)N(C(CCC(=O)N)C(=O)O)O)NO

Origin of Product

United States

Preparation Methods

Hydroxylation of L-Glutamine Precursors

The introduction of hydroxyl groups at the N² position of L-glutamine is a critical first step. A method adapted from Nγ-alkyl glutamine synthesis involves reacting L-glutamine with hydroxylamine derivatives. For example, oxammonium hydrochloride (HONH₂·HCl) in alkaline conditions selectively hydroxylates the N² amine.

  • Reaction Conditions :
    • L-glutamine (0.1 mol) is dissolved in 300 mL methanol-water (1:2).
    • Oxammonium hydrochloride (0.15 mol) and Pd-C catalyst (10% w/w) are added.
    • Hydrogenation at 25°C for 10 hours yields N²-hydroxy-L-glutamine with >95% diastereomeric excess (d.e.).

Protection Strategies

To prevent undesired side reactions (e.g., cyclization to pyroglutamic acid), protecting groups are employed:

  • α-Amino Protection : Phthaloyl or tert-butoxycarbonyl (Boc) groups are used. Phthalic anhydride reacts with L-glutamine at 120–180°C to form phthaloyl-L-glutamine, which resists racemization.
  • Carboxyl Activation : The carboxyl group is converted to an active ester using N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) and dicyclohexylcarbodiimide (DCC).

Peptide Bond Formation

Solid-phase peptide synthesis (SPPS) is the most reliable method for dipeptide assembly:

  • SPPS Protocol :
    • Resin Loading : N²-hydroxy-L-glutamine (C-terminal) is attached to Wang resin via its carboxyl group.
    • Deprotection : Fmoc groups are removed with 20% piperidine in DMF.
    • Coupling : HBTU/HOBt activates the second N²-hydroxy-L-glutamine’s carboxyl for amide bond formation.
    • Cleavage : TFA/water (95:5) releases the dipeptide from the resin.

Yield : 65–78% after HPLC purification.

Enzymatic and Catalytic Approaches

Glutamine Synthetase-Mediated Assembly

Glutamine synthetase (GS) can incorporate hydroxylamine as an ammonia analog. In a modified GS reaction:

  • Substrates : L-glutamic acid, ATP, and hydroxylamine.
  • Conditions : 50 mM Tris-HCl (pH 7.9), 20 mM hydroxylamine, 10 mM MgCl₂.
  • Outcome : N²-hydroxy-L-glutamine forms at 37°C but requires subsequent coupling via enzymatic ligases.

Catalytic Hydrogenation of Intermediate Schiff Bases

A patent method for N²-L-alanyl-L-glutamine synthesis is adaptable:

  • Schiff Base Formation : Pyruvoyl-L-glutamine reacts with hydroxylamine to form a hydroxyl-imine intermediate.
  • Hydrogenation : Pd-C catalyzes hydrogenation (1 atm H₂) to reduce the imine to N²-hydroxy-L-glutamine.
  • Coupling : EDCI/NHS mediates dipeptide formation in DMF.

Yield : 72% after recrystallization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
SPPS 65–78 >95 High reproducibility, scalable Costly resins/reagents
Catalytic Hydrogenation 72 90 Avoids racemization Requires Pd catalyst, moderate d.e.
Enzymatic 40–50 85 Eco-friendly, no protecting groups Low yield, requires enzyme isolation

Challenges and Optimization

Side Reactions

  • Pyroglutamic Acid Formation : N²-hydroxy-L-glutamine cyclizes under acidic conditions. Mitigation: Use neutral pH buffers during synthesis.
  • Racemization : High-temperature steps risk L/D isomerization. Solution: Perform couplings at 0–4°C.

Purification Techniques

  • Ion-Exchange Chromatography : Separates dipeptide from unreacted monomers using Dowex-50 (H⁺ form).
  • Crystallization : Ethanol/water (3:1) recrystallization enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in glutamine metabolism, influencing various biochemical processes. The hydroxy groups play a crucial role in its binding affinity and reactivity with these enzymes.

Comparison with Similar Compounds

L-Glutamine (Parent Compound)

  • Structure: Unmodified α-amino acid with an amide side chain.
  • Key Properties :
    • CAS: 56-85-9; Molecular weight: 146.14 g/mol; Purity: 100% .
    • High solubility in water (∼35 g/L at 25°C) and thermal stability up to 185°C.
  • Functional Contrast : Unlike N²-hydroxy derivatives, L-glutamine lacks hydroxylation, making it more prone to enzymatic deamidation. It serves as a primary substrate for biosynthesis, whereas hydroxylated derivatives may exhibit altered metabolic pathways .

Phenylacetylglutamine (N²-Phenylacetyl-L-glutamine)

  • Structure : N²-acylated glutamine with a phenylacetyl group.
  • Key Properties :
    • CAS: 28047-15-6; Molecular weight: 281.26 g/mol; LogP: ~0.5 (indicating moderate lipophilicity) .
    • Found in human biofluids as a metabolite of phenylacetate conjugation.
  • Functional Contrast : The phenylacetyl group enhances membrane permeability compared to the hydrophilic N²-hydroxy group, making it a biomarker for renal function .

N-Acetylglutamine

  • Structure : Acetylated at the N² position.
  • Key Properties :
    • CAS: 2490-97-3; Molecular weight: 188.18 g/mol .
    • Used in peptide synthesis as a protective group due to its stability under acidic conditions.
  • Functional Contrast : Acetylation blocks reactive amine groups, whereas hydroxylation in N²-hydroxy derivatives may introduce hydrogen-bonding capacity, influencing protein interactions .

N-Palmitoyl-L-glutamine

  • Structure : N²-palmitoylated glutamine with a 16-carbon chain.
  • Key Properties :
    • CAS: 58725-34-1; Molecular weight: 398.51 g/mol .
    • High lipophilicity (LogP > 5), enabling integration into lipid bilayers.
  • Functional Contrast : The palmitoyl group facilitates membrane association, while hydroxylation in N²-hydroxy derivatives likely enhances aqueous solubility and metal chelation .

L-Alanyl-L-Glutamine

  • Structure : Dipeptide of alanine and glutamine.
  • Key Properties :
    • CAS: 39537-23-0; Molecular weight: 217.22 g/mol; Stability: Degrades above 40°C .
    • Clinically used for parenteral nutrition due to improved stability over free glutamine.
  • Functional Contrast : The peptide backbone confers resistance to enzymatic hydrolysis, whereas N²-hydroxy modifications may alter redox activity .

Physicochemical and Functional Comparison Table

Compound CAS Number Molecular Weight (g/mol) Functional Group Solubility (Water) Key Application
N²-Hydroxy-L-glutaminyl-N²-hydroxy-L-glutamine N/A ~320 (estimated) Dual N²-hydroxy Moderate (predicted) Research (enzymology)
L-Glutamine 56-85-9 146.14 Amide side chain High (35 g/L) Cell culture, metabolism
Phenylacetylglutamine 28047-15-6 281.26 N²-phenylacetyl Low Renal biomarker
N-Acetylglutamine 2490-97-3 188.18 N²-acetyl High Peptide synthesis
N-Palmitoyl-L-glutamine 58725-34-1 398.51 N²-palmitoyl Insoluble Lipid membrane studies
L-Alanyl-L-Glutamine 39537-23-0 217.22 Dipeptide backbone High Clinical nutrition

Research Findings and Implications

  • Biomedical Applications : Hydroxylation may enhance metal-binding capacity, suggesting utility in chelation therapy or antioxidant formulations, contrasting with acylated derivatives used in drug delivery .
  • Stability : N²-hydroxy groups could increase susceptibility to oxidation compared to acetylated or alkylated analogues, necessitating specialized storage conditions .

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